N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide
Description
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Properties
Molecular Formula |
C16H20N8O |
|---|---|
Molecular Weight |
340.38 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N8O/c1-10-7-12(22-23(10)2)21-16(25)11-3-5-24(6-4-11)15-13-14(18-8-17-13)19-9-20-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,25)(H,17,18,19,20) |
InChI Key |
ABPHAQKLCCGPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of kinases involved in cancer progression. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 340.38 g/mol. The structure features a piperidine ring, a purine moiety, and a pyrazole group, which are critical for its biological interactions.
Kinase Inhibition
Preliminary studies indicate that this compound exhibits selective inhibition against Aurora A kinase , a key player in cell division often overexpressed in various cancers. This selectivity suggests its potential application in targeted cancer therapies.
The compound also interacts with multiple biological targets beyond Aurora A kinase, including other kinases involved in cancer pathways and proteins associated with cellular stress responses. High-throughput screening methods are commonly employed to elucidate these interactions.
Anticancer Activity
Research has shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic cancers, and blood cancers. Notably, antiproliferation activity has been observed against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural features. The presence of the pyrazole and purine rings enables diverse biological interactions. Comparative studies with similar compounds highlight the importance of specific substituents on the pyrazole and purine moieties for enhancing biological activity .
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-Methylpyrazole | Contains a methyl group on the pyrazole ring | Simpler structure; less complex biological activity |
| 9-Methyladenine | A purine derivative with a methyl group | Focused on nucleic acid interactions |
| 4-Pyridone derivatives | Features a pyridone ring instead of purine | Different target interactions; potential for antibacterial activity |
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits moderate to potent antiproliferative activity against various cancer cell lines. For instance, compounds derived from pyrazole structures have shown significant inhibition rates in breast and liver cancer cells .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Studies indicate promising results in reducing tumor sizes and inhibiting metastasis in treated subjects compared to control groups .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives of 1H-pyrazole have shown promising results against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, a study indicated that compounds with a similar structural motif were effective in inhibiting the growth of cancer cells by targeting key molecular pathways such as topoisomerase II and EGFR . The incorporation of the purine moiety in N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide may enhance its efficacy against tumor cells due to synergistic effects observed in other purine derivatives .
Neurological Applications
The compound's structure suggests potential interactions with adenosine receptors, which are critical in neurological functions. Research indicates that similar compounds can modulate neurotransmitter release and exhibit neuroprotective effects. This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazole derivatives have shown effectiveness against various pathogens. The compound's ability to interfere with bacterial cell wall synthesis or inhibit metabolic pathways could be significant for developing new antibiotics .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Piperidine Modification : Following the pyrazole formation, piperidine derivatives can be introduced through nucleophilic substitution reactions.
- Purine Integration : The final step usually incorporates purine derivatives via coupling reactions facilitated by coupling agents like EDC or DCC to form stable amide bonds.
Case Study: Anticancer Activity
In a recent investigation involving a series of pyrazole derivatives, this compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value indicative of potent activity . This study underscores the compound's potential as a lead structure for further development.
Case Study: Neuroprotective Effects
A study focusing on adenosine receptor modulation revealed that similar compounds could reduce neuroinflammation and protect neuronal cells from apoptosis under oxidative stress conditions. This suggests that this compound may possess neuroprotective properties worth exploring in preclinical models .
Data Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
